molecular formula C21H14F3N5O B3020719 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile CAS No. 1048915-31-6

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile

Cat. No.: B3020719
CAS No.: 1048915-31-6
M. Wt: 409.372
InChI Key: QEMKCMBPLQHLLE-GFJVOUKTSA-N
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Description

This compound belongs to the pyrimidine-carbonitrile class, characterized by a pyrimidine core substituted with amino, oxo, and carbonitrile groups. The structural uniqueness arises from the (E)-3-phenylprop-2-enylideneamino moiety at position 5 and the 3-(trifluoromethyl)phenyl group at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O/c22-21(23,24)15-9-4-10-16(12-15)29-19(26)18(17(13-25)28-20(29)30)27-11-5-8-14-6-2-1-3-7-14/h1-12H,26H2/b8-5+,27-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGWPOCNVMEYNY-SDIXUBNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amino-substituted pyrimidines under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylprop-2-enylidene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Piperidine, pyridine

    Solvents: Ethanol, methanol

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
6-Amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile C₂₁H₁₅F₃N₆O 448.38 g/mol - 3-Phenylprop-2-enylideneamino
- 3-(Trifluoromethyl)phenyl
Enhanced lipophilicity due to trifluoromethyl; conjugated system may improve binding to aromatic targets
6-Imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile C₁₇H₁₀F₃N₅OS 389.36 g/mol - 3-Thienylmethylideneamino
- 3-(Trifluoromethyl)phenyl
Thienyl group introduces sulfur-based electronic effects; reduced molecular weight compared to target
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile C₁₆H₁₃FN₄O₃ 332.30 g/mol - 4-Fluorophenyl
- Pyrano-fused ring
Fluorine enhances electronegativity; pyrano ring increases rigidity
4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile C₂₃H₂₀F₃N₅S 487.50 g/mol - Diethylamino
- Benzylsulfanyl
- 3-(Trifluoromethyl)phenyl
Sulfanyl group improves solubility; diethylamino may modulate basicity
6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile C₁₉H₂₁N₅O₃ 367.41 g/mol - 3,4,5-Trimethoxyphenyl
- Pyrano-pyrazole fused system
Methoxy groups enhance solubility; fused heterocycle may influence target selectivity

Key Structural and Functional Insights:

Substituent Effects: Trifluoromethyl Group: Present in the target compound and , this group increases metabolic stability and hydrophobicity, favoring membrane permeability in drug design. In contrast, thienyl () or trimethoxyphenyl () substituents alter electronic properties and solubility.

Synthetic Accessibility :

  • Pyrimidine-carbonitriles are often synthesized via cyclocondensation or Suzuki coupling. The target compound’s synthesis likely involves imine formation between a pyrimidine precursor and cinnamaldehyde derivatives .

Biological Relevance: While explicit data for the target compound are lacking, analogs like 7-amino-5-(4-fluorophenyl)...carbonitrile () exhibit structural motifs common in kinase inhibitors. The pyrano-fused system in and may confer conformational restraint, improving binding affinity.

Smaller derivatives (e.g., , 389.36 g/mol) may offer advantages in drug-likeness.

Biological Activity

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological properties. Key characteristics include:

  • Molecular Formula : C19H16F3N5O
  • Molecular Weight : 373.36 g/mol
  • LogP : 5.4, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
  • Tubulin Binding : Analogous to other pyrimidine derivatives, it may interact with tubulin, disrupting microtubule dynamics, which is critical in cancer cell division and survival.

Anticancer Activity

A variety of studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including MOLM-13 (acute myeloid leukemia) and Rec-1 (mantle cell lymphoma), with IC50 values reported at 22.4 nM and 136 nM respectively .
Cell LineIC50 (nM)
MOLM-1322.4
Rec-1136

Neuroprotective Effects

Neuroprotective properties have been suggested based on structural similarities with known neuroprotective agents:

  • Mechanisms : The compound's ability to modulate signaling pathways involved in neuronal survival has been observed in related studies focusing on neurodegenerative diseases such as Alzheimer's.

Case Studies

  • PTC596 : A closely related compound, PTC596, has been extensively studied for its anticancer properties. It demonstrated broad-spectrum antiproliferative activity across 239 cancer cell lines, inhibiting 87% of tested lines at concentrations lower than 1.2 μmol/L . This suggests a promising avenue for further exploration of similar compounds.
  • Preclinical Trials : In preclinical models, PTC596 showed efficacy against glioblastoma and other solid tumors, reinforcing the potential for compounds sharing structural characteristics with our target compound to exhibit similar effects .

Pharmacokinetics

Understanding the pharmacokinetics of 6-amino-2-oxo derivatives is crucial for assessing their therapeutic potential:

  • Absorption and Distribution : High lipophilicity (LogP = 5.4) suggests favorable absorption characteristics.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and half-life to optimize dosing regimens.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. A key step includes the condensation of 2-methylthiopyrimidine derivatives with appropriate amines under reflux conditions. For instance, describes a general procedure where 2-methylthiopyrimidines are heated with amines (e.g., phenylethylamine) in a DMSO:water (5:5) solvent system, followed by acidification and crystallization. For the target compound, introducing the (E)-3-phenylprop-2-enylideneamino group likely requires a Schiff base formation step using aldehydes under controlled pH and temperature .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 295 [M+H]⁺ in related pyrimidine derivatives) and purity .

  • HPLC : Retention time analysis (e.g., 0.81 minutes under SQD-FA05 conditions) ensures compound identity and homogeneity .

  • X-ray Crystallography : Resolves structural ambiguities, as demonstrated in , where single-crystal studies provided bond-length precision (mean σ(C–C) = 0.005 Å) and disorder analysis .

    Analytical Data Value/Technique Source
    LCMS (m/z)295 [M+H]⁺
    HPLC Retention Time0.81 minutes (SQD-FA05)
    X-ray Resolution (R factor)0.054

Q. How is solubility assessed, and which solvents are optimal for crystallizing this compound?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and mixtures (e.g., DMSO:water). Crystallization often employs solvent gradients, as seen in , where acidification with dilute HCl in a DMSO:water system yielded pure crystals. For derivatives with trifluoromethyl groups, hexane:ethyl acetate mixtures may enhance crystal lattice stability .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR or mass spectra require orthogonal validation:
  • 2D NMR (COSY, NOESY) : Resolves proton-proton correlations and spatial interactions, particularly for distinguishing E/Z isomers in the propenylidene moiety.
  • DFT Calculations : Predict vibrational (IR) and electronic (UV-Vis) spectra to cross-validate experimental data.
  • Single-Crystal Analysis : As in , resolves ambiguities in stereochemistry or tautomeric forms .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Palladium or copper catalysts may enhance coupling reactions for the trifluoromethylphenyl group.
  • Temperature Control : Reflux at 80–100°C optimizes imine formation without side-product generation ( ).
  • Purification : Gradient column chromatography (silica gel, eluent: CH₂Cl₂:MeOH) or preparative HPLC isolates the product from by-products like unreacted amines .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulates binding affinity to target proteins (e.g., kinases or enzymes) using software like AutoDock Vina.

  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on the trifluoromethyl group’s hydrophobicity and pyrimidine core .

    Computational Parameter Predicted Value Relevance
    LogP~3.5 (moderate lipophilicity)Membrane permeability
    Polar Surface Area (PSA)~90 ŲBlood-brain barrier penetration

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • DSC (Differential Scanning Calorimetry) : Measures exact melting points and detects polymorphic forms.
  • Thermogravimetric Analysis (TGA) : Identifies decomposition events that may skew melting data.
  • Recrystallization : Testing solvents with varying polarities (e.g., ethanol vs. acetonitrile) isolates stable polymorphs .

Biological Evaluation

Q. What in vitro assays are suitable for assessing this compound’s antimicrobial potential?

  • Methodological Answer :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays : Determine bactericidal kinetics.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

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